molecular formula C14H12BrNO3 B5102774 2-naphthyl (3-bromopropanoyl)carbamate CAS No. 92159-90-5

2-naphthyl (3-bromopropanoyl)carbamate

Cat. No. B5102774
CAS RN: 92159-90-5
M. Wt: 322.15 g/mol
InChI Key: WCEIEPOFWYNPTA-UHFFFAOYSA-N
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Description

2-naphthyl (3-bromopropanoyl)carbamate, also known as NBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. NBC is a member of the carbamate family, which is known for its diverse pharmacological activities, including anticonvulsant, antitumor, and antiviral effects.

Mechanism of Action

The exact mechanism of action of 2-naphthyl (3-bromopropanoyl)carbamate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as carbonic anhydrase and histone deacetylase, which play a role in various physiological processes, including cancer growth and viral replication.
Biochemical and Physiological Effects:
2-naphthyl (3-bromopropanoyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer growth. Additionally, 2-naphthyl (3-bromopropanoyl)carbamate has been shown to inhibit the replication of HIV by interfering with the viral life cycle. 2-naphthyl (3-bromopropanoyl)carbamate has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-naphthyl (3-bromopropanoyl)carbamate is its diverse pharmacological activities, making it a potential candidate for the treatment of various diseases. Additionally, 2-naphthyl (3-bromopropanoyl)carbamate has a relatively simple synthesis method, making it accessible for laboratory experiments. However, one of the limitations of 2-naphthyl (3-bromopropanoyl)carbamate is its low solubility in water, which may limit its potential applications in vivo.

Future Directions

There are several future directions for 2-naphthyl (3-bromopropanoyl)carbamate research. One potential direction is the development of more efficient synthesis methods to increase the yield of 2-naphthyl (3-bromopropanoyl)carbamate. Additionally, further studies are needed to fully understand the mechanism of action of 2-naphthyl (3-bromopropanoyl)carbamate and its potential applications in various fields. Finally, future studies should focus on improving the solubility and bioavailability of 2-naphthyl (3-bromopropanoyl)carbamate to increase its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-naphthyl (3-bromopropanoyl)carbamate involves the reaction of 2-naphthol with 3-bromopropanoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting intermediate is then treated with carbamate, such as diethylcarbamate, in the presence of a catalyst, such as 4-dimethylaminopyridine, to yield 2-naphthyl (3-bromopropanoyl)carbamate. The overall yield of this method is approximately 50%.

Scientific Research Applications

2-naphthyl (3-bromopropanoyl)carbamate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 2-naphthyl (3-bromopropanoyl)carbamate has also been shown to have anticancer activity, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-naphthyl (3-bromopropanoyl)carbamate has been shown to have antiviral activity against the human immunodeficiency virus (HIV), making it a potential candidate for the treatment of HIV infection.

properties

IUPAC Name

naphthalen-2-yl N-(3-bromopropanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-8-7-13(17)16-14(18)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEIEPOFWYNPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220246
Record name Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92159-90-5
Record name Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92159-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-bromopropionyl)-, 2-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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